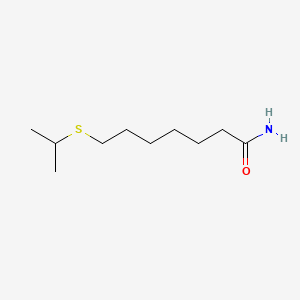

Heptanamide, 7-isopropylthio-

Description

Heptanamide, 7-isopropylthio- is an organic compound featuring a seven-carbon amide chain with a terminal isopropylthio group. nih.gov Its specific structure, combining both an amide and a thioether, makes it a subject of interest for synthetic and medicinal chemists. The exploration of such bifunctional molecules is a key theme in modern organic chemistry, aiming to develop new substances with unique properties.

Chemical and Physical Properties of Heptanamide, 7-isopropylthio-

| Property | Value |

| Molecular Formula | C10H21NOS nih.gov |

| Molecular Weight | 203.35 g/mol |

| IUPAC Name | 7-(propan-2-ylthio)heptanamide |

| PubChem CID | 58495 nih.gov |

Note: Detailed experimental data for this specific compound is limited in publicly available literature. A related, more complex derivative, Heptanamide, 7-isopropylthio-N-vanillyl-, has been documented with a molecular formula of C18H29NO3S and a boiling point of 544.5°C at 760 mmHg. ontosight.ailetopharm.com

The properties and potential applications of Heptanamide, 7-isopropylthio- are best understood by examining its core functional groups: the amide and the thioether.

Amide Group: The amide functional group (-CONH-) is a cornerstone of organic and biological chemistry. studysmarter.co.uk It forms the peptide bonds that link amino acids into proteins, demonstrating its fundamental role in nature. masterorganicchemistry.com In synthetic chemistry, amides are valued for their stability and their ability to participate in hydrogen bonding. masterorganicchemistry.com They are common motifs in pharmaceuticals and advanced polymers. The nitrogen atom in an amide is generally less basic than in an amine because the lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. libretexts.org This electronic feature imparts specific reactivity and conformational properties to molecules containing this group.

Thioether Group: Thioethers, also known as sulfides (R-S-R'), are the sulfur analogues of ethers. masterorganicchemistry.com The presence of a sulfur atom, which is less electronegative and larger than oxygen, gives thioethers distinct chemical characteristics. masterorganicchemistry.com They are notable for their nucleophilicity at the sulfur atom and can be readily oxidized to sulfoxides and sulfones, providing a pathway to introduce further functionality. This reactivity makes thioethers valuable intermediates in organic synthesis. acs.org The incorporation of sulfur is a known strategy in drug design to modulate a molecule's biological activity and metabolic stability. ontosight.ai

A molecular scaffold is a core structure upon which new molecules with diverse properties can be built. Heptanamide, 7-isopropylthio- possesses features that make it a promising candidate for such a role. The structure combines a flexible seven-carbon aliphatic chain with two distinct functional groups at its ends. This arrangement allows for selective chemical modifications at either the amide or the thioether moiety.

For instance, the amide's nitrogen can be further substituted, as seen in the related compound this compoundN-vanillyl-, where a vanillyl group is attached. ontosight.ai This modification introduces aromatic and hydroxyl functionalities, significantly altering the molecule's properties and potential biological interactions. ontosight.ai Similarly, the thioether can be oxidized to create more polar sulfoxide (B87167) or sulfone derivatives. This versatility allows chemists to systematically explore chemical space, generating a library of related compounds for screening in drug discovery or materials science. ekb.eg

The investigation of new organic molecules like Heptanamide, 7-isopropylthio- aligns with several key trends in modern chemical research.

Sustainable and Green Chemistry: A major focus is the development of environmentally friendly synthetic methods that reduce waste and utilize renewable resources. multiresearchjournal.comresearchgate.net Future research on this compound would likely prioritize green chemistry principles in its synthesis and derivatization. acs.org

Advanced Catalysis: The use of transition metal, organo-, and biocatalysis is central to modern synthesis, enabling efficient and selective chemical transformations. ekb.egsolubilityofthings.com Developing catalytic methods to synthesize and modify scaffolds like Heptanamide, 7-isopropylthio- is a significant research avenue.

Medicinal Chemistry and Drug Discovery: The search for more effective drugs with fewer side effects is a primary driver of organic synthesis. multiresearchjournal.comresearchgate.net Molecules are often designed to interact with specific biological targets, such as enzymes or receptors. acs.org The functional groups in Heptanamide, 7-isopropylthio- offer multiple points for interaction, making its derivatives interesting candidates for biological screening.

Computational Chemistry and AI: The use of artificial intelligence and machine learning is becoming increasingly important for predicting the properties of new molecules and designing optimized synthetic pathways. multiresearchjournal.comresearchgate.net These computational tools can accelerate the development of new compounds based on scaffolds like the one under discussion. researchgate.net

Structure

2D Structure

Properties

CAS No. |

101517-13-9 |

|---|---|

Molecular Formula |

C10H21NOS |

Molecular Weight |

203.35 g/mol |

IUPAC Name |

7-propan-2-ylsulfanylheptanamide |

InChI |

InChI=1S/C10H21NOS/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H2,11,12) |

InChI Key |

RNOCVYPIICITNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCCCCCCC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Heptanamide, 7 Isopropylthio

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Heptanamide, 7-isopropylthio- involves the disconnection of the two primary functional groups: the amide and the thioether. This approach reveals key precursors and informs the selection of appropriate synthetic methodologies.

Amide Bond Formation Routes

The most direct retrosynthetic disconnection is the cleavage of the amide bond (C-N bond). This leads to two primary precursors: a carboxylic acid derivative and an amine source.

Disconnection: Heptanamide, 7-isopropylthio- ⇒ 7-(isopropylthio)heptanoic acid + Ammonia (B1221849) (or an equivalent)

The formation of the amide bond is a common transformation in organic synthesis. rsc.org A prevalent method involves the activation of the carboxylic acid, followed by reaction with an amine. rsc.org Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net The use of these reagents facilitates the formation of a highly reactive O-acylisourea intermediate, which readily reacts with the amine. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then reacts with ammonia to form the amide. rsc.org

Thioether Introduction Mechanisms at the C-7 Position

The introduction of the isopropylthio group at the C-7 position is another key synthetic step. The C-S bond can be formed through several nucleophilic substitution or metal-catalyzed coupling reactions.

Disconnection: 7-(isopropylthio)heptanoic acid ⇒ 7-haloheptanoic acid (e.g., 7-bromoheptanoic acid) + Isopropyl thiol (or its thiolate)

A common method for forming thioethers is the reaction of an alkyl halide with a thiol or its corresponding thiolate. libretexts.orgchemistrysteps.com In this case, a 7-haloheptanoic acid can react with isopropyl thiolate in a bimolecular nucleophilic substitution (SN2) reaction. rsc.org The reaction is typically carried out in the presence of a base to deprotonate the thiol. acsgcipr.org

Transition metal-catalyzed cross-coupling reactions offer an alternative and often milder approach. thieme-connect.comthieme-connect.de Catalysts based on copper or palladium can facilitate the coupling of thiols with alkyl halides. thieme-connect.comtandfonline.com For instance, copper(I) iodide (CuI) has been used to catalyze the thiolation of alkyl halides. tandfonline.com

Optimized Reaction Conditions and Catalysis

The efficiency of the synthesis of Heptanamide, 7-isopropylthio- is highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalysts.

Solvent Systems and Temperature Effects

The choice of solvent can significantly influence the rates and outcomes of both the amide formation and thioetherification steps.

For amide bond formation using EDC/HOBt, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed. nih.govcommonorganicchemistry.com These solvents are effective at dissolving the reactants and intermediates. The reaction is often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. rsc.org

For the nucleophilic substitution reaction to form the thioether, the choice of solvent depends on the nature of the reactants. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus increasing its reactivity. youtube.com The reaction temperature can be varied, with lower temperatures favoring SN2 over potential elimination side reactions, especially with sterically hindered substrates. chemistrysteps.com

Catalyst Selection for Efficient Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity.

For amide bond formation , while EDC itself is a coupling reagent rather than a true catalyst, additives like HOBt or 4-dimethylaminopyridine (B28879) (DMAP) can be considered catalytic in their function of accelerating the reaction. nih.gov DMAP is a highly effective acylation catalyst. nih.gov

For thioether formation , transition metal catalysis provides a powerful alternative to traditional SN2 reactions.

Copper Catalysis: Copper(I) salts, such as CuI, are effective catalysts for the coupling of thiols with alkyl halides. tandfonline.com These reactions often require a ligand and a base to proceed efficiently.

Palladium Catalysis: Palladium-based catalysts, often used in Buchwald-Hartwig amination, can also be adapted for C-S bond formation. acsgcipr.org These systems typically involve a palladium precursor and a phosphine-based ligand.

The selection of the specific catalyst and ligand is critical and often determined empirically for a given set of substrates.

Data Tables

Table 1: Reagents for Amide Bond Formation

| Reagent/Catalyst | Function | Typical Conditions | Reference |

|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent | DMF or CH3CN, Room Temperature | nih.govcommonorganicchemistry.com |

| HOBt (1-hydroxybenzotriazole) | Additive (reduces racemization, increases efficiency) | Used in conjunction with EDC | nih.govrsc.org |

| DMAP (4-dimethylaminopyridine) | Acylation Catalyst | Catalytic amounts with a coupling agent | nih.gov |

Table 2: Conditions for Thioether Formation

| Method | Catalyst/Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (SN2) | Base (e.g., NaH, K2CO3) | Polar Aprotic (e.g., DMF, Acetone) | Room Temperature to Reflux | libretexts.orgchemistrysteps.comacsgcipr.org |

| Copper-Catalyzed Coupling | CuI | Various (e.g., DMSO, DMF) | ~100 °C | thieme-connect.comtandfonline.com |

Green Chemistry Approaches to Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of Heptanamide, 7-isopropylthio-. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area for green improvement is the amidation step. Traditional methods often employ stoichiometric amounts of coupling agents, which generate significant byproducts. nih.gov Catalytic direct amidation methods, which use a catalyst to facilitate the reaction between the carboxylic acid and amine with the only byproduct being water, represent a much greener alternative. ontosight.ai Boric acid has been shown to be an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea, a process that is both efficient and environmentally benign. nih.govacs.org Biocatalytic approaches, using enzymes such as lipases or amidases, also offer a highly selective and green route to amide bond formation under mild, aqueous conditions. researchgate.nettorvergata.it

For the introduction of the isopropylthio group, a thiol-ene "click" reaction presents a green and atom-economical alternative to nucleophilic substitution. This approach would start with 7-octenoic acid, which can be derived from renewable resources. The terminal alkene can undergo a radical-mediated anti-Markovnikov addition of isopropyl mercaptan, initiated by UV light or a radical initiator, to form 7-(isopropylthio)octanoic acid. rsc.orgias.ac.insigmaaldrich.commt.com This reaction is typically high-yielding and proceeds under mild conditions. The subsequent amidation of the carboxylic acid would then complete the synthesis.

The choice of solvents is another critical aspect of green synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental impact of the process. nih.gov Furthermore, solvent-free reaction conditions, for example using mechanochemistry (ball milling), can offer a dramatic reduction in waste and energy consumption for amide formation.

| Green Chemistry Approach | Description | Potential Benefits |

| Catalytic Amidation | Use of catalysts (e.g., boric acid, transition metals) for direct reaction of a carboxylic acid and amine. ontosight.ainih.gov | Reduces byproduct formation compared to stoichiometric coupling agents; water is the only byproduct. |

| Biocatalysis | Employment of enzymes (e.g., lipases) to catalyze amide bond formation. researchgate.nettorvergata.it | High selectivity, mild reaction conditions (aqueous environment, room temperature), biodegradable catalysts. |

| Thiol-Ene Reaction | Radical-mediated addition of a thiol to an alkene to form the thioether. ias.ac.in | High atom economy, mild conditions, often high yielding and selective. |

| Green Solvents | Replacement of hazardous solvents with more environmentally benign alternatives (e.g., 2-MeTHF, water). nih.gov | Reduced toxicity and environmental impact, easier recycling. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, for example, using mechanochemistry. acs.org | Eliminates solvent waste, can lead to faster reactions and different selectivities. |

Derivatization and Structural Modifications of Heptanamide, 7-isopropylthio-

The structure of Heptanamide, 7-isopropylthio- offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties. These modifications can be targeted at the amide nitrogen, the isopropylthio moiety, or the heptane (B126788) backbone.

Chemical Transformations at the Amide Nitrogen

The primary amide of Heptanamide, 7-isopropylthio- contains two reactive N-H bonds, making it a suitable substrate for N-alkylation and N-acylation reactions to produce secondary and tertiary amides.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the amide with a suitable base, such as sodium hydride (NaH), to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. For more environmentally friendly approaches, catalytic N-alkylation of amides with alcohols has been developed, using transition metal catalysts based on ruthenium, iridium, or cobalt. wikipedia.orgacs.org These reactions often proceed with high atom economy, generating water as the only byproduct. For instance, reaction with vanillyl alcohol in the presence of a suitable catalyst could hypothetically yield Heptanamide, 7-isopropylthio-N-vanillyl-, a compound with potential biological activity.

N-Acylation: N-acylation can be achieved by reacting Heptanamide, 7-isopropylthio- with an acyl chloride or anhydride (B1165640) in the presence of a base to form an imide. This modification introduces a second carbonyl group, which can influence the electronic properties and hydrogen bonding capacity of the molecule.

| Transformation | Reagents and Conditions (Illustrative) | Product Class |

| N-Alkylation | 1. NaH, THF; 2. Alkyl halide (e.g., Benzyl bromide) | Secondary Amide |

| Catalytic N-Alkylation | Alcohol (e.g., Vanillyl alcohol), Ru or Co catalyst, heat. wikipedia.orgacs.org | Secondary Amide |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Pyridine | Imide |

Modifications of the Isopropylthio Moiety

The sulfur atom in the isopropylthio group is susceptible to oxidation, providing a straightforward route to sulfoxide (B87167) and sulfone derivatives.

Oxidation to Sulfoxide: Selective oxidation of the thioether to the corresponding sulfoxide can be achieved using a range of oxidizing agents. A stoichiometric amount of an oxidant like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures can favor the formation of the sulfoxide. Careful control of the reaction conditions is crucial to prevent over-oxidation to the sulfone.

Oxidation to Sulfone: Further oxidation of the thioether or the sulfoxide to the sulfone can be accomplished using an excess of a strong oxidizing agent, such as hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone®. The resulting sulfone group significantly increases the polarity and hydrogen bond accepting ability of the molecule.

| Transformation | Reagents and Conditions (Illustrative) | Product |

| Oxidation to Sulfoxide | 1.1 eq. H₂O₂ in Acetic Acid, room temp. | Heptanamide, 7-(isopropylsulfinyl)- |

| Oxidation to Sulfone | >2 eq. H₂O₂ or KMnO₄, heat | Heptanamide, 7-(isopropylsulfonyl)- |

Elaboration of the Heptane Backbone

The long alkyl chain of the heptane backbone, while generally considered unreactive, can be functionalized through modern synthetic methods, particularly those involving radical-mediated C-H activation. These strategies allow for the introduction of new functional groups at various positions along the chain, leading to a wide array of structurally diverse analogs.

Photochemical C-H Functionalization: Photochemical methods, often employing a photocatalyst, can generate radical intermediates from C-H bonds under mild conditions. For instance, the use of a decatungstate photocatalyst can facilitate the selective oxidation of alkanes. By choosing appropriate reagents, it is possible to introduce functionalities like hydroxyl groups, halogens, or even other carbon-based substituents at secondary carbons of the heptane chain.

Directed C-H Activation: While less applicable to a simple alkyl chain without a directing group, the principles of directed C-H activation could be employed if a suitable directing group were installed on the molecule. These methods use a functional group to guide a metal catalyst to a specific C-H bond, enabling highly regioselective functionalization.

Isomerizing Functionalization: Catalytic methods for the isomerizing functionalization of long-chain unsaturated fatty acids could be adapted for derivatives of Heptanamide, 7-isopropylthio-. researchgate.net If a double bond were present in the backbone, a catalyst could facilitate its migration along the chain, with subsequent functionalization at a desired position, often the terminal carbon.

| Transformation | Approach (Illustrative) | Potential Outcome |

| Hydroxylation | Photochemical C-H activation with a suitable oxidant. | Introduction of one or more -OH groups on the heptane chain. |

| Halogenation | Radical halogenation (e.g., with NBS or NCS and a light source). | Introduction of Br or Cl atoms at various positions. |

| Alkylation/Arylation | Radical-mediated cross-coupling with an alkyl or aryl source. | Formation of a new C-C bond on the heptane backbone. |

Advanced Analytical Characterization Techniques for Heptanamide, 7 Isopropylthio

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By interacting with molecules in various ways, different spectroscopic methods provide complementary pieces of information that, when combined, reveal the complete structural puzzle.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum represents the absorption of energy at these frequencies, which correspond to particular functional groups. For Heptanamide, 7-isopropylthio-, key characteristic absorption bands would be expected.

The presence of the amide group would be confirmed by several distinct peaks. A primary amide like Heptanamide, 7-isopropylthio- will typically show two N-H stretching vibrations in the region of 3350-3180 cm⁻¹. The C=O (amide I) stretching vibration is a strong, sharp peak usually found between 1680 and 1630 cm⁻¹. The N-H bending (amide II) vibration occurs around 1640-1550 cm⁻¹. The C-S stretching vibration of the isopropylthio group is expected to produce a weak absorption in the 700-600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the heptyl and isopropyl groups would be observed around 2960-2850 cm⁻¹.

Vapor phase IR spectroscopy, a technique where the sample is analyzed in the gas phase, can provide additional details by minimizing intermolecular interactions, leading to sharper and more defined spectral bands.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Heptanamide, 7-isopropylthio-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3350 - 3180 (two bands) | Stretch |

| C-H (Aliphatic) | 2960 - 2850 | Stretch |

| C=O (Amide I) | 1680 - 1630 | Stretch |

| N-H (Amide II) | 1640 - 1550 | Bend |

| C-S (Thioether) | 700 - 600 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of Heptanamide, 7-isopropylthio-.

In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. The chemical shift of the signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

For ¹³C NMR, each unique carbon atom in the molecule produces a single peak, providing a count of the different carbon environments. The chemical shift of these peaks indicates the type of carbon (e.g., C=O, C-S, aliphatic).

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Heptanamide, 7-isopropylthio-

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Amide Protons | 5.5 - 7.5 | Broad Singlet | -CONH₂ |

| Methine Proton | 2.8 - 3.2 | Septet | -S-CH (CH₃)₂ |

| Methylene Protons | 2.4 - 2.6 | Triplet | -S-CH₂ - |

| Methylene Protons | 2.1 - 2.3 | Triplet | -CH₂ -CONH₂ |

| Methylene Protons | 1.2 - 1.8 | Multiplet | -(CH₂)₄- |

| Methyl Protons | 1.1 - 1.3 | Doublet | -CH(CH₃ )₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl Carbon | 175 - 180 | -C ONH₂ | |

| Methine Carbon | 35 - 45 | -S-C H(CH₃)₂ | |

| Methylene Carbon | 30 - 40 | -S-C H₂- | |

| Methylene Carbon | 30 - 40 | -C H₂-CONH₂ | |

| Methylene Carbons | 25 - 35 | -(C H₂)₄- | |

| Methyl Carbons | 20 - 25 | -CH(C H₃)₂ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For Heptanamide, 7-isopropylthio-, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the isopropyl group, and cleavage of the C-S bond. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₂₁NOS).

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment for non-volatile compounds. For Heptanamide, 7-isopropylthio-, a reversed-phase HPLC method would likely be developed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound can be adjusted by varying the composition of the mobile phase. A UV detector would be suitable for detection, as the amide functional group exhibits some UV absorbance. Method development would involve optimizing the column, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Heptanamide, 7-isopropylthio- itself may have limited volatility due to the polar amide group, it could potentially be analyzed directly by GC-MS using a high-temperature column. Alternatively, derivatization to a more volatile species could be employed. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of the eluted peaks. GC-MS analysis would provide both the retention time of the compound and its mass spectrum, offering a dual confirmation of its identity and purity.

Advanced X-ray Techniques in Molecular Interaction Studies

Advanced X-ray techniques are indispensable in modern chemistry for elucidating the three-dimensional structure of molecules and understanding their interactions at an atomic level. These methods provide unparalleled insights into molecular geometry, binding affinities, and the absolute configuration of chiral centers.

X-ray Fluorescence (XRF) Spectrometry for Molecular Binding Analysis

X-ray Fluorescence (XRF) Spectrometry is a powerful non-destructive analytical technique used to determine the elemental composition of materials. In the context of molecular interaction studies, XRF can be adapted to probe the binding of a molecule to a receptor, often a protein or enzyme. This is typically achieved by monitoring changes in the fluorescence signal of specific elements upon binding. For instance, if the molecule of interest or its binding partner contains a unique elemental marker (e.g., a sulfur atom in a thiol group), XRF can quantify the extent of binding.

In a hypothetical application to Heptanamide, 7-isopropylthio-, the presence of a sulfur atom from the isopropylthio group could theoretically serve as an intrinsic probe. Researchers could monitor the sulfur Kα fluorescence signal to study its interaction with a target receptor. An increase or shift in the sulfur signal in the presence of the receptor could indicate a binding event. However, no such experimental studies have been published for this specific compound.

Table 1: Hypothetical XRF Data for Heptanamide, 7-isopropylthio- Binding Analysis

Since no experimental data exists, the following table is presented for illustrative purposes to demonstrate how such data would be structured.

| Sample ID | Concentration of Heptanamide, 7-isopropylthio- (µM) | Concentration of Receptor (µM) | Sulfur (S) Kα Intensity (counts per second) |

| Control 1 | 0 | 10 | 50 |

| Control 2 | 10 | 0 | 150 |

| Experiment 1 | 1 | 10 | 180 |

| Experiment 2 | 5 | 10 | 350 |

| Experiment 3 | 10 | 10 | 600 |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral molecules, which is crucial for understanding their biological activity. The process involves growing a high-quality single crystal of the compound, bombarding it with X-rays, and analyzing the resulting diffraction pattern.

For a molecule like Heptanamide, 7-isopropylthio-, which may possess chiral centers, determining its absolute stereochemistry would be essential for any potential pharmaceutical or biological application. However, to date, the synthesis of a single crystal of Heptanamide, 7-isopropylthio- suitable for X-ray diffraction analysis has not been reported in the scientific literature. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.

Table 2: Illustrative Crystallographic Data Table for a Hypothetical Crystal of Heptanamide, 7-isopropylthio-

This table is purely illustrative and does not represent actual experimental data.

| Parameter | Value |

| Chemical Formula | C10H21NOS |

| Formula Weight | 203.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| V (ų) | 1577.5 |

| Z | 4 |

| R-factor | N/A |

Computational Chemistry and Theoretical Studies of Heptanamide, 7 Isopropylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule.

Frontier Molecular Orbital Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. scirp.org Visualizing these orbitals helps in understanding potential sites for electrophilic and nucleophilic attack.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution across a molecule's surface. avogadro.ccproteopedia.orglibretexts.org These maps are color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). wuxiapptec.com ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical in biological systems and material science. proteopedia.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing insights into their dynamic behavior. mdpi.comnih.gov

Preferred Conformations in Solution and Solid State

A molecule's function is often intrinsically linked to its three-dimensional shape. MD simulations can explore the potential energy surface of a molecule to identify its most stable conformations in different environments, such as in a solvent or in a crystalline solid state.

Rotational Barriers and Conformational Isomerism

The energy required for rotation around single bonds (rotational barriers) determines the flexibility of a molecule and the accessibility of different conformational isomers. Understanding these barriers is essential for a complete picture of a molecule's structural landscape.

Binding Site Analysis and Molecular Interaction Modeling

For molecules with potential biological activity, understanding how they interact with protein binding sites is paramount. Computational methods, including molecular docking and further MD simulations, can predict the preferred binding poses and affinities of a ligand within a receptor's active site. mdpi.com This analysis is a cornerstone of modern drug discovery and design.

Despite the power of these computational tools, their application to Heptanamide, 7-isopropylthio- has not been documented in the accessible scientific literature. Consequently, the detailed research findings required to populate the aforementioned analytical sections are not currently available. Further experimental and computational research is necessary to elucidate the specific electronic, conformational, and interactive properties of this compound.

Exploration of Non Clinical Applications and Materials Science Contributions

Heptanamide, 7-isopropylthio- as a Synthetic Intermediate

The unique structure of Heptanamide, 7-isopropylthio- positions it as a valuable building block in organic synthesis. The presence of both an amide and a thioether functional group allows for a variety of chemical transformations, making it a versatile intermediate for creating more complex molecules and advanced materials.

Role in the Synthesis of Complex Organic Molecules

Amides are fundamental components in numerous organic molecules, including pharmaceuticals, natural products, and functional materials. nih.gov The synthesis of amides is a cornerstone of organic chemistry, with various methods developed to facilitate their formation. nih.govacs.org Heptanamide, 7-isopropylthio- can serve as a ready-made amide-containing scaffold. The alkyl chain can be further functionalized, and the thioether group offers a site for selective chemical reactions.

The amide group itself can be a precursor to other functional groups. For instance, amides can be reduced to form primary, secondary, or tertiary amines, which are also crucial in the synthesis of many biologically active compounds and materials. nih.gov Modern synthetic methods, some of which are metal- and solvent-free, offer efficient and environmentally friendly pathways for amide synthesis and subsequent transformations. nih.gov

The thioether linkage in Heptanamide, 7-isopropylthio- adds another layer of synthetic utility. Thioethers can be oxidized to sulfoxides and sulfones, which can alter the electronic properties and reactivity of the molecule. nih.gov This transformation provides a route to introduce polarity and new reactive sites, expanding the range of accessible complex organic structures.

Precursor for Advanced Functional Materials

The development of advanced functional materials often relies on the precise arrangement of molecular components. Heptanamide, 7-isopropylthio-, with its distinct functional groups, is a promising precursor for such materials. For instance, the amide group is known to participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. researchgate.net

The thioether group is of particular interest in materials science. Thioether-containing polymers have been explored for a variety of applications, including as oxidation-sensitive materials. nih.gov The ability of the thioether to be oxidized allows for the creation of "smart" materials that respond to specific environmental stimuli, such as the presence of reactive oxygen species (ROS). nih.gov This property is valuable in fields like drug delivery and sensor technology. nih.gov

Furthermore, the combination of amide and thioether functionalities can be leveraged in the synthesis of hybrid materials. For example, amides can be used to functionalize the surface of nanoparticles, improving their stability and allowing for further chemical modification. rsc.orgcd-bioparticles.com The presence of a thioether group could introduce additional capabilities, such as metal chelation or tailored surface reactivity. mdpi.com

Potential Applications in Polymer Chemistry and Coatings

The structural features of Heptanamide, 7-isopropylthio- suggest its utility in the field of polymer chemistry, both as a component of polymer backbones and as an agent for surface modification. The interplay between the hydrogen-bonding capacity of the amide and the reactivity of the thioether group opens up possibilities for creating novel polymers and coatings.

Incorporation into Polymer Backbones

Polymers containing amide linkages, such as polyamides (e.g., Nylon), are known for their excellent mechanical properties, including strength and toughness. researchgate.net The incorporation of Heptanamide, 7-isopropylthio- or similar structures into a polymer backbone could introduce these desirable characteristics. The amide groups can form strong intermolecular hydrogen bonds, leading to materials with high thermal stability. researchgate.net

The thioether group can also play a crucial role in the properties of the resulting polymer. Poly(ether-thioether)s, for example, have been synthesized and investigated as solid polymer electrolytes. researchgate.net The presence of sulfur atoms can enhance properties like ionic conductivity. researchgate.net Additionally, the thioether linkage can be a point of flexibility in the polymer chain, influencing its thermal properties, such as the glass transition temperature. researchgate.net The ability to oxidize the thioether to a sulfone provides a mechanism to tune the polymer's properties post-synthesis. researchgate.net

The synthesis of polymers containing both amide and thioether groups, known as poly(amido thioether)s, has been shown to result in materials with tunable thermoresponsive behaviors. rsc.org These polymers can exhibit both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) behaviors, making them responsive to changes in temperature. rsc.org

Table 1: Potential Polymer Properties Influenced by Heptanamide, 7-isopropylthio- Incorporation

| Polymer Property | Contribution from Amide Group | Contribution from Thioether Group |

| Mechanical Strength | High tensile strength and toughness due to hydrogen bonding. researchgate.net | Can influence chain flexibility and packing. |

| Thermal Stability | Increased stability from strong intermolecular hydrogen bonds. researchgate.net | Oxidation to sulfone can further increase thermal stability. researchgate.net |

| Stimuli-Responsiveness | Can contribute to pH or solvent responsiveness. | Oxidation-responsiveness (to ROS), leading to changes in polarity. nih.gov |

| Ionic Conductivity | Can influence ion transport through coordination. | Can enhance ionic conductivity in solid polymer electrolytes. researchgate.net |

| Solubility | Hydrogen bonding affects solubility in polar solvents. | Oxidation to polar sulfoxide (B87167)/sulfone alters solubility. nih.gov |

Role in Surface Modification and Coating Formulations

The functional groups of Heptanamide, 7-isopropylthio- make it a candidate for modifying the surfaces of various materials to impart desired properties. Amide groups are often used to functionalize surfaces, for instance, by reacting with carboxylic acid groups to form stable amide bonds. nih.gov This is a common strategy for attaching molecules to surfaces like gold or carbon electrodes. nih.govyoutube.com

The thioether group offers another avenue for surface attachment, particularly to metal surfaces like gold, where thiol and thioether groups can form strong interactions. youtube.com This dual functionality could allow for controlled orientation or enhanced binding to surfaces.

In the context of coatings, the incorporation of Heptanamide, 7-isopropylthio- could lead to formulations with improved adhesion, durability, and functional properties. For example, a coating containing this compound might exhibit enhanced resistance to oxidative degradation or could be designed to release an active agent in response to an oxidative trigger. The hydrogen-bonding capabilities of the amide can also contribute to the cohesive strength and barrier properties of a coating.

Catalytic and Mechanistic Research

While direct catalytic applications of Heptanamide, 7-isopropylthio- are not documented, its constituent functional groups are relevant in several areas of catalytic and mechanistic research. The study of how this molecule interacts with catalysts or participates in reaction mechanisms can provide valuable insights into fundamental chemical processes.

The amide bond is central to many catalytic reactions, particularly in the synthesis of peptides and other biologically important molecules. Research into new catalysts for amide bond formation is an active area. nih.govcatrin.com Understanding how a molecule like Heptanamide, 7-isopropylthio- interacts with catalytic systems could inform the design of more efficient catalysts.

The thioether group can also play a role in catalysis. Thioethers are known to coordinate with metal centers, and this interaction can be exploited in the design of ligands for transition metal catalysts. The electronic properties of the thioether can be tuned by the substituents on the sulfur atom, which in turn can influence the activity and selectivity of the catalyst. nih.gov

Furthermore, the oxidation of thioethers is a well-studied reaction, and the mechanism often involves catalytic species. nih.gov Studying the oxidation of Heptanamide, 7-isopropylthio- could serve as a model system for understanding the mechanisms of thioether oxidation in more complex environments, such as in biological systems or industrial processes. The presence of the amide group in proximity to the thioether could potentially influence the reaction pathway, offering a subject for mechanistic investigation.

Investigation as a Ligand in Metal-Catalyzed Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research investigating "Heptanamide, 7-isopropylthio-" as a ligand in metal-catalyzed reactions. While the broader class of thioether-containing molecules has been explored for their utility in catalysis, specific studies focused on this particular compound are not documented in publicly available research. The potential for the sulfur atom in the isopropylthio group to coordinate with metal centers exists in principle; however, no empirical data or theoretical studies have been published to validate or explore this capability for "Heptanamide, 7-isopropylthio-". Consequently, there are no detailed research findings, reaction schemes, or data tables to present regarding its application in this area.

Studies of Reaction Mechanisms Involving the Thioether Functionality

Similarly, there is a lack of published studies on the reaction mechanisms involving the thioether functionality of "Heptanamide, 7-isopropylthio-". Mechanistic studies are fundamental to understanding the reactivity and potential applications of a chemical compound. However, for "Heptanamide, 7-isopropylthio-", the scientific community has not reported on the specific pathways through which its thioether group might participate in chemical transformations. A chemical supplier has noted that while its functional groups suggest potential reactivity, specific reaction pathways for "Heptanamide, 7-isopropylthio-" are not extensively documented. smolecule.com Therefore, no detailed mechanistic pathways or related data can be provided.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, the synthesis of Heptanamide, 7-isopropylthio- would likely involve the formation of the heptanamide backbone followed by the introduction of the isopropylthio group. smolecule.com However, more efficient and novel synthetic strategies could be explored.

Key Research Objectives:

One-Pot Syntheses: Investigating one-pot reactions that combine the formation of the thioether and the amidation of a carboxylic acid precursor would offer a more streamlined and atom-economical approach.

Catalytic Methods: The use of transition metal catalysis for the C-S bond formation could provide milder reaction conditions and broader substrate scope for related analogues.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Straightforward, well-established reactions. | Potentially lower overall yield, multiple purification steps. |

| Convergent Synthesis | Higher overall yield, easier purification of final product. | Synthesis of the key 7-thioheptanoic acid intermediate may be complex. |

| One-Pot Synthesis | Reduced reaction time, solvent waste, and purification steps. | Compatibility of reagents and reaction conditions can be difficult to achieve. |

| Catalytic Methods | Milder reaction conditions, high functional group tolerance. | Catalyst cost and removal from the final product. |

In-depth Mechanistic Studies of its Chemical Reactivity

A thorough understanding of the chemical reactivity of Heptanamide, 7-isopropylthio- is crucial for its potential applications. The interplay between the amide and thioether functional groups could lead to interesting and potentially useful chemical transformations.

Areas for Mechanistic Investigation:

Oxidation of the Thioether: The sulfur atom in the isopropylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The reactivity of these oxidized products would be a key area of study. The presence of the amide group might influence the rate and selectivity of this oxidation.

Neighboring Group Participation: The amide group could potentially participate in reactions at the thioether, influencing reactivity and selectivity through intramolecular interactions. acs.orgresearchgate.net

Hydrolysis of the Amide: The stability of the amide bond to hydrolysis under various pH conditions would be important to determine for potential biological or materials applications.

Coordination Chemistry: The sulfur and oxygen atoms could act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis.

Advanced Materials Science Applications Beyond Current Scope

The bifunctional nature of Heptanamide, 7-isopropylthio- makes it an intriguing candidate for the development of advanced materials.

Potential Applications in Materials Science:

Self-Assembled Monolayers (SAMs): The thioether group can facilitate the formation of SAMs on gold surfaces, while the amide group provides a site for further functionalization or hydrogen bonding interactions, leading to the creation of functional surfaces with tailored properties.

Polymer Chemistry: Heptanamide, 7-isopropylthio- could be used as a monomer or a functional additive in polymerization reactions. The thioether could be incorporated into the polymer backbone, potentially influencing the material's thermal and mechanical properties. The amide group could enhance intermolecular interactions and improve properties like solvent resistance.

Functionalized Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles, providing a hydrophilic amide group and a potentially reactive thioether for further modifications.

Table 2: Potential Roles of Functional Groups in Materials Science

| Functional Group | Potential Role in Materials |

| Isopropylthio | Surface anchoring (e.g., on gold), site for crosslinking or post-functionalization. |

| Amide | Hydrogen bonding, improving polymer chain interactions, providing a hydrophilic character. |

| Heptyl Chain | Providing flexibility and influencing packing in self-assembled systems. |

Interdisciplinary Research with Emerging Technologies

The unique structure of Heptanamide, 7-isopropylthio- makes it a candidate for exploration in interdisciplinary fields that leverage emerging technologies.

Promising Interdisciplinary Research Areas:

Bioconjugation and Drug Delivery: Given its potential as a histone deacetylase (HDAC) inhibitor, the molecule could be explored as a warhead for targeted drug delivery systems. smolecule.com The thioether could be used as a handle for bioconjugation to targeting moieties like antibodies or peptides.

Chemical Sensing: The ability of the thioether to interact with specific analytes, perhaps after oxidation to a sulfoxide, could be harnessed in the development of novel chemical sensors. The amide group could be used to immobilize the molecule onto a sensor surface.

Agricultural Chemistry: The reported potential for use as a pesticide or herbicide warrants further investigation. smolecule.com Structure-activity relationship studies could lead to the development of more potent and selective agrochemicals.

Q & A

Q. What are the recommended methodologies for synthesizing 7-isopropylthio-heptanamide with high purity?

Synthesis of 7-isopropylthio-heptanamide typically involves nucleophilic substitution or thiol-amide coupling. Key steps include:

- Thiol group introduction : Reacting heptanamide derivatives with isopropylthiol under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amide:thiol) and reaction time (12–24 hrs at 60°C) to balance yield and side-product formation .

Q. How can the structure of 7-isopropylthio-heptanamide be validated experimentally?

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., density functional theory). Key signals include the amide proton (δ ~6.5 ppm) and isopropylthio group (δ ~1.2–1.4 ppm for CH) .

- Mass spectrometry : Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H] at m/z = 202.2 (calculated using exact mass: 201.12 g/mol) .

- Elemental analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values. Use positive controls (e.g., doxorubicin) and validate with triplicate measurements .

- Solubility profiling : Shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility, critical for bioavailability studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 7-isopropylthio-heptanamide in biological systems?

Advanced molecular dynamics (MD) and docking simulations are recommended:

- Target identification : Use SwissTargetPrediction or AutoDock Vina to identify potential protein targets (e.g., enzymes with cysteine residues susceptible to thiol binding) .

- ADMET profiling : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test in silico) with tools like ADMETLab 2.0 .

- Quantum mechanical calculations : Analyze electron density maps (Gaussian 09) to identify nucleophilic/electrophilic sites for mechanistic studies .

Q. What strategies resolve contradictions in bioactivity data between 7-isopropylthio-heptanamide and structurally similar compounds?

Discrepancies often arise from stereoelectronic effects or assay conditions. Mitigation approaches include:

- Comparative SAR analysis : Tabulate IC values, logP, and hydrogen-bond donor counts for analogs (e.g., coumarin-heptanamide hybrids) to identify key activity drivers .

- Dose-response reevaluation : Test the compound at higher concentrations (e.g., 100–500 μM) to rule out false negatives due to solubility limitations .

- Orthogonal assays : Validate antimicrobial results with zone-of-inhibition (ZOI) assays and cytotoxicity with flow cytometry (apoptosis markers) .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

A tiered experimental design is critical:

- Phase I metabolism : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP3A4/2D6 involvement using isoform-specific inhibitors .

- Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or glutathione-adducted metabolites. Compare fragmentation patterns with reference libraries .

- Kinetic analysis : Calculate intrinsic clearance (CL) and half-life (t) using the substrate depletion method. Normalize data to protein content and validate with triplicates .

Methodological Standards & Best Practices

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

- Nonlinear regression : Fit dose-response curves (log[inhibitor] vs. normalized response) using GraphPad Prism. Report EC/IC with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Ensure normality with Shapiro-Wilk tests before parametric analysis .

- Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments for pairwise comparisons in high-throughput screens .

Q. How should researchers present structural and bioactivity data in publications?

Follow IUPAC guidelines and journal-specific standards:

- Structural diagrams : Use ChemDraw with numbered atoms and consistent bond angles. Include stereochemistry if applicable .

- Tables : Summarize bioactivity data with columns for compound ID, target, IC, and statistical significance (e.g., p < 0.05, ANOVA). Avoid excessive decimal places (e.g., 25.3 ± 1.2 μM) .

- Spectra : Annotate NMR/LC-MS peaks with δ/ppm or m/z values. Provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.